molecular formula C15H15ClN4O2S2 B3011687 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-chloro-2-methylbenzenesulfonamide CAS No. 1428358-11-5

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-chloro-2-methylbenzenesulfonamide

Cat. No.: B3011687
CAS No.: 1428358-11-5
M. Wt: 382.88
InChI Key: FTZPGUMVHMDNAM-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-chloro-2-methylbenzenesulfonamide is a complex organic compound that features a thiazole ring, a pyrazole ring, and a benzenesulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-chloro-2-methylbenzenesulfonamide typically involves multi-step reactions starting from readily available precursors. The process generally includes the formation of the thiazole ring, followed by the introduction of the pyrazole moiety, and finally, the attachment of the benzenesulfonamide group. Common reagents used in these reactions include thiourea, α-haloketones, and various sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the purification of the final product might involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-chloro-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-chloro-2-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole ring.

Uniqueness

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-chloro-2-methylbenzenesulfonamide is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. The presence of both thiazole and pyrazole rings, along with the benzenesulfonamide group, allows for a wide range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-chloro-2-methyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2S2/c1-11-13(16)4-2-5-14(11)24(21,22)18-8-6-12-10-23-15(19-12)20-9-3-7-17-20/h2-5,7,9-10,18H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZPGUMVHMDNAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCCC2=CSC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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